molecular formula C6H2Cl2IN3 B567682 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1313738-97-4

2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B567682
CAS No.: 1313738-97-4
M. Wt: 313.907
InChI Key: COKYXHLFNIWPAL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique structure, which includes a fused pyrrole and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the regioselective intramolecular cyclization of pyrroles. For instance, treating pyrroles with reagents such as PPh3, Br2, and Et3N in CH2Cl2 can yield the desired compound . Another approach involves the use of transition metal-mediated synthesis, which provides a versatile and efficient route to obtain the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives with altered chemical properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., NaOH, KOH) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chlorine and iodine substitutions.

    2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: A similar compound with only chlorine substitutions.

    6-Iodopyrrolo[2,1-f][1,2,4]triazine: A similar compound with only iodine substitution.

Uniqueness: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2IN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKYXHLFNIWPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735089
Record name 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-97-4
Record name 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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